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Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-4-iodophenol, a key
substituted phenol derivative. We will delve into its fundamental physicochemical properties,
logical synthetic pathways, and spectroscopic characteristics. The primary focus will be on its
functional role as a versatile intermediate in synthetic organic chemistry, particularly within the
context of drug discovery and materials science. The guide will explore the causality behind its
reactivity, with an emphasis on the strategic importance of the iodo-substituent in modern
cross-coupling methodologies. Detailed, representative protocols and data are presented to
provide field-proven insights for laboratory applications.

Core Physicochemical Properties

2,5-Dimethyl-4-iodophenol is a polysubstituted aromatic compound. The presence of a
hydroxyl group, two methyl groups, and an iodine atom on the benzene ring imparts a unique
combination of steric and electronic properties that are valuable in chemical synthesis.
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A summary of its key identifiers and properties is presented below.

Property Value Source

Molecular Weight 248.06 g/mol [1]

Molecular Formula CsHslO [1]

CAS Number 114971-53-8 [1]
4-10D0O-2,5-

Common Synonyms DIMETHYLPHENOL, 2- [1]

Hydroxy-5-iodo-p-xylene

Below is the chemical structure of 2,5-Dimethyl-4-iodophenol, rendered using the DOT
language.

Caption: Chemical structure of 2,5-Dimethyl-4-iodophenol.

Synthesis and Mechanistic Rationale

The synthesis of 2,5-Dimethyl-4-iodophenol typically proceeds via electrophilic aromatic
substitution on the precursor, 2,5-dimethylphenol. The choice of iodinating agent and reaction
conditions is critical to achieving high regioselectivity and yield.

Core Directive: The hydroxyl group is a strong activating group and directs electrophiles to the
ortho and para positions. In 2,5-dimethylphenol, the C4 position (para to the hydroxyl) is
sterically accessible and electronically enriched, making it the primary site for iodination.

A common and effective method involves using an iodine source in the presence of an
oxidizing agent.

Synthetic Workflow:
e Precursor: 2,5-Dimethylphenol (also known as 2,5-xylenol).

 lodine Source: Molecular iodine (I2).
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» Oxidizing Agent/Catalyst: A mild oxidizing agent, such as sodium iodide in the presence of
sodium hypochlorite, or N-lodosuccinimide (NIS), is often employed. The purpose of the
oxidant is to generate a more potent electrophilic iodine species (e.g., I*) in situ.

e Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane
is suitable.

Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution
mechanism. The electron-rich aromatic ring of 2,5-dimethylphenol attacks the electrophilic
iodine species, forming a resonance-stabilized carbocation intermediate (the sigma complex).
Subsequent deprotonation by a weak base (like water or the solvent) restores aromaticity and
yields the final product, 2,5-Dimethyl-4-iodophenol.

Spectroscopic Characterization (Predicted)

While specific spectra require experimental acquisition, the structure of 2,5-Dimethyl-4-
iodophenol allows for the confident prediction of its key spectroscopic signatures.

1H NMR (Proton NMR):

o Aromatic Protons: Two singlets are expected in the aromatic region (typically 6.5-8.0 ppm).
One proton is ortho to the hydroxyl group and meta to the iodine, while the other is meta to
the hydroxyl and ortho to the iodine. Their distinct electronic environments will result in
different chemical shifts.

o Methyl Protons: Two singlets, each integrating to 3 protons, will be observed in the aliphatic
region (typically 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups at the
C2 and C5 positions.

o Hydroxyl Proton: A broad singlet, whose chemical shift is concentration and solvent-
dependent, will be present for the phenolic -OH group.

13C NMR (Carbon NMR):

o Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack
of symmetry. The carbon bearing the iodine (C4) will be significantly shielded, appearing at a
characteristic upfield shift (typically 90-100 ppm). The carbon attached to the hydroxyl group

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b050664/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-5-dimethyl-4-iodophenol
https://www.benchchem.com/product/b050664/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-5-dimethyl-4-iodophenol
https://www.benchchem.com/product/b050664/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-5-dimethyl-4-iodophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(C1) will be deshielded (typically 150-160 ppm). The remaining four aromatic carbons will
have distinct shifts based on their substitution.

o Methyl Carbons: Two signals in the upfield region (typically 15-25 ppm) will correspond to the
two methyl carbons.

Mass Spectrometry (MS):

e The electron ionization mass spectrum will show a prominent molecular ion (M*) peak at m/z
= 248. A characteristic fragmentation pattern would involve the loss of a methyl group (M-15)
or an iodine atom.

Applications in Drug Development and Organic
Synthesis

The true value of 2,5-Dimethyl-4-iodophenol for researchers lies in its utility as a building
block for more complex molecules. The carbon-iodine bond is relatively weak, making the
iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

[2]
Key Applications:

o Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of drug
molecules and small molecule inhibitors.[2] The iodophenol moiety can be elaborated into
more complex structures that target specific biological pathways.

o Cross-Coupling Reactions: The iodine substituent provides a reactive handle for a wide array
of powerful C-C and C-heteroatom bond-forming reactions, including:

[¢]

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

[¢]

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.[2]

o

Heck Coupling: Reaction with alkenes.

o

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
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The hydroxyl group can also be used as a synthetic handle, for instance, through etherification
to introduce additional functionality.[2]

2,5-Dimethyl-4-iodophenol Aryl Boronic Acid Palladium Catalyst Base
(Aryl Halide) (R-B(OH)z2) (e.g., Pd(PPhs)a) (e.g., Na2COs, K3POa4)

Reaction Vessel
(Inert Atmosphere)

lHeat/SoIvent

Coupled Product
(Biaryl Phenol)

Click to download full resolution via product page

Caption: Workflow for a representative Suzuki cross-coupling reaction.

Representative Experimental Protocol: Suzuki
Coupling

This protocol is a self-validating, representative methodology for using an aryl iodide like 2,5-
Dimethyl-4-iodophenol in a Suzuki coupling reaction. The success of the reaction is validated
by the consumption of starting materials and the formation of the new biaryl product, which can
be monitored by TLC or LC-MS.

Objective: To synthesize a 4-aryl-2,5-dimethylphenol derivative.
Materials:
e 2,5-Dimethyl-4-iodophenol (1.0 eq)

e Arylboronic acid (1.2 eq)
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o Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
e Base (e.g., Potassium Carbonate, 2.0 eq)

e Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

 Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
condenser, add 2,5-Dimethyl-4-iodophenol, the arylboronic acid, and the base.

» Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for
15-20 minutes. This step is critical as the palladium catalyst is sensitive to oxygen.

» Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the
palladium catalyst.

o Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress
by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

» Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

« Purification: Filter and concentrate the organic layer in vacuo. Purify the crude product by
column chromatography on silica gel to yield the pure 4-aryl-2,5-dimethylphenol.

Safety and Handling

o General: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

o Hazards: While a specific safety data sheet for this compound was not retrieved, related
iodophenols are known to be irritants. Assume the compound is harmful if swallowed or in
contact with skin and causes skin and serious eye irritation.

e Storage: Store in a cool, dry place away from light and oxidizing agents. It is recommended
to store it under an inert atmosphere if high purity is to be maintained over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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